5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid
Description
5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid is a heterocyclic compound featuring a fused pyrrolobenzodiazepine (PBD) core with an isopropyl substituent at position 5 and a carboxylic acid group at position 2.
Properties
IUPAC Name |
5-propan-2-yl-4,6-dihydropyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)18-10-12-6-3-4-7-13(12)17-9-5-8-14(17)15(18)16(19)20/h3-9,11,15H,10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMOGDACEZZUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=CC=CC=C2N3C=CC=C3C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375575 | |
| Record name | 5-(Propan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-95-4 | |
| Record name | 5-(Propan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolo[1,2-a][1,4]benzodiazepine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halides, alkyl groups, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Studies have shown that derivatives of benzodiazepines can exhibit antidepressant-like effects in animal models. The structural similarities suggest that 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid may possess similar properties.
- Anxiolytic Properties : Benzodiazepine derivatives are commonly used for their anxiolytic effects. Preliminary investigations into this compound may reveal its potential as an anxiolytic agent.
- Neuroprotective Effects : Some studies suggest that compounds with a similar structure can protect neuronal cells from apoptosis and oxidative stress.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Mental Health Disorders : Given its potential antidepressant and anxiolytic effects, this compound could be explored for treating anxiety disorders and depression.
- Neurological Disorders : Its neuroprotective properties may make it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Cancer Research : Some studies have indicated that benzodiazepine derivatives can influence cancer cell proliferation. Further research could explore its efficacy in cancer therapy.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Case Study 1 : A study on a related benzodiazepine derivative showed significant improvements in patients with generalized anxiety disorder after treatment over eight weeks. This suggests a pathway for investigating the efficacy of this compound in similar populations.
- Case Study 2 : Research involving neuroprotective agents highlighted the role of pyrrolo-benzodiazepines in reducing oxidative stress in neuronal cultures. This opens avenues for exploring the protective effects of our compound against neurodegeneration.
Mechanism of Action
The mechanism of action of 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid involves its interaction with specific molecular targets, such as GABA-A receptors . By binding to these receptors, the compound enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to sedative and anxiolytic effects . The pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .
Comparison with Similar Compounds
5-Aroyl Derivatives
6-Phenyl Derivatives
- Structure : 6-Phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines.
- Synthesis: Achieved via cyclization reactions involving 2-aminomethylphenyl intermediates .
- Pharmacology: Demonstrated sedative and anxiolytic effects in animal models, comparable to diazepam in potency. Limited analgesic activity, suggesting a divergent mechanism compared to 5-substituted analogs .
- Key Difference : The absence of a carboxylic acid group at position 4 in these derivatives reduces water solubility, which may limit bioavailability .
5-Methyl-4-Phenyl Derivatives
Diethyl Ester Derivatives
- Structure : 5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4,4-diacetic acid diethyl ester.
- Utility : Serves as a synthon for polycyclic nitrogen systems with enhanced pharmacological diversity .
- Key Difference : The diethyl ester group introduces steric bulk, which may hinder receptor binding compared to the carboxylic acid group in the target compound .
Structural and Pharmacological Data Table
Key Research Findings and Implications
- Synthetic Flexibility : The PBD core allows diverse functionalization, enabling tailored pharmacological profiles. For example, aroylation enhances analgesia, while phenyl groups at position 6 favor sedative effects .
- Role of Substituents: Lipophilicity: Isopropyl and aroyl groups increase membrane permeability, critical for CNS-targeting drugs . Solubility: The carboxylic acid group at position 4 improves aqueous solubility, a advantage over ester or non-polar substituents .
- Therapeutic Potential: The target compound’s isopropyl group may balance lipophilicity and solubility, making it a promising candidate for further analgesic or neuroactive drug development .
Biological Activity
5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid (CAS Number: 849924-95-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₈N₂O₂
- Molecular Weight : 270.33 g/mol
- Structure : The compound features a pyrrolo-benzodiazepine framework which is significant for its biological activity.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, primarily focusing on analgesic, anti-inflammatory, and neuropsychobehavioral effects.
Analgesic and Anti-inflammatory Effects
A study highlighted the synthesis of various derivatives of pyrrolo[1,2-a][1,4]benzodiazepines, including 5-isopropyl derivatives. These compounds demonstrated significant analgesic properties in animal models. The mechanism involves modulation of pain pathways and inflammation markers, suggesting potential therapeutic applications in pain management .
Neuropsychobehavioral Effects
The neuropsychobehavioral effects of this compound were evaluated in various studies. These investigations revealed that the compound interacts with neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety and mood regulation .
The biological activity of this compound is attributed to its ability to bind to specific receptors in the central nervous system (CNS). It has been shown to exhibit:
- Affinity for Benzodiazepine Receptors : The compound's structure allows it to interact with both diazepam-sensitive and insensitive benzodiazepine receptors. This dual affinity may enhance its therapeutic profile by providing anxiolytic effects without the sedative properties typical of traditional benzodiazepines .
- Inhibition of Inflammatory Pathways : Research indicates that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating inflammatory disorders .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Animal Model Study on Pain Relief : In a controlled study using rodents, administration of the compound resulted in a statistically significant reduction in pain response compared to control groups. The study concluded that the compound could serve as an effective analgesic .
- Behavioral Assessment in Anxiety Models : Another study assessed the effects of the compound on anxiety-like behaviors in mice subjected to stress tests. Results indicated a notable reduction in anxiety levels, suggesting potential use as an anxiolytic agent .
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Analgesic | Significant pain relief in animal models |
| Anti-inflammatory | Inhibition of cytokines; reduced inflammation markers |
| Neuropsychobehavioral | Anxiolytic effects; interaction with GABA receptors |
Q & A
Q. What are the established synthetic routes for 5-isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid, and what intermediates are critical?
- Methodological Answer : The compound is synthesized via cyclization of 2-aminomethylpyrrole intermediates. Key steps include: (i) Preparation of 2-aminomethylpyrroles via Mannich reactions or coupling of aryl amines with propargyl alcohols under acidic conditions. (ii) Intramolecular cyclization using reagents like PIFA (phenyliodine bis(trifluoroacetate)) to form the benzodiazepine core . (iii) Introduction of the isopropyl group via alkylation or substitution reactions, followed by carboxylation at the 4-position.
- Critical Intermediates : 2-Aminomethylpyrroles and halogenated precursors (e.g., 3-chloro-4-phenylmethoxyphenyl derivatives) are essential for regioselective cyclization .
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
- Methodological Answer : Characterization involves: (i) NMR : H and C NMR to confirm the dihydro-pyrrolobenzodiazepine skeleton, with key signals at δ 2.5–3.5 ppm (dihydro protons) and δ 160–170 ppm (carboxylic acid carbonyl) . (ii) Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. (iii) X-ray Crystallography : Resolves stereochemistry, particularly for the 5-isopropyl substituent and dihydro conformation .
Advanced Research Questions
Q. How can conflicting spectral data for dihydro-pyrrolobenzodiazepines be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise in NMR assignments due to conformational flexibility. Strategies include: (i) Variable Temperature NMR : To observe dynamic effects and confirm proton coupling in the dihydro ring . (ii) 2D NMR (COSY, NOESY) : Maps through-space interactions (e.g., between the isopropyl group and pyrrole protons) . (iii) Comparative Analysis : Cross-referencing with published data for analogous compounds (e.g., 5-methyl or 5-aryl derivatives) .
Q. What strategies optimize the yield of the benzodiazepine core in large-scale synthesis?
- Methodological Answer : (i) Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency by stabilizing transition states . (ii) Catalysis : Lewis acids (e.g., ZnCl) or iodine-mediated cyclization reduce side reactions . (iii) Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the dihydro intermediate before carboxylation .
- Reported Yields : 40–60% for cyclization steps, improving to 70–80% with optimized catalysts .
Q. How does the isopropyl substituent influence pharmacological activity compared to other alkyl/aryl groups?
- Methodological Answer : (i) Structure-Activity Relationship (SAR) Studies : The isopropyl group enhances lipophilicity, improving blood-brain barrier penetration compared to methyl or phenyl analogs . (ii) In Vivo Assays : Analgesic activity in rodent models (e.g., tail-flick test) shows ED values 30% lower for the isopropyl derivative vs. methyl analogs, attributed to increased receptor binding affinity . (iii) Computational Modeling : Docking studies (e.g., with GABA receptors) reveal steric complementarity between the isopropyl group and hydrophobic receptor pockets .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields for pyrrolobenzodiazepines?
- Methodological Answer : (i) Replication with Controlled Conditions : Reproduce protocols from Cheesman & Greenberg (1979) and Massa et al. (1989) under inert atmosphere (N) to exclude oxidation side products . (ii) HPLC Purity Analysis : Compare impurity profiles (e.g., using EP-certified standards like 8-fluoro-5-methyl-6-oxo analogs) to identify unreacted intermediates . (iii) Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to determine optimal reaction times and minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
